![molecular formula C9H7Cl2N3O2S B2681748 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole CAS No. 2059538-88-2](/img/structure/B2681748.png)
1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole” is a chemical compound with the molecular formula C9H7Cl2N3O2S. It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . In recent years, there has been significant progress in copper-catalyzed synthesis methods .Molecular Structure Analysis
The molecular structure of “1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The 1H-1,2,4-triazole form is more stable than the 4H-1,2,4-triazole form .Chemical Reactions Analysis
Chemically, 1H-1,2,4-triazole shows both electrophilic and nucleophilic substitution reactions due to its high electron density .Scientific Research Applications
- 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole plays a role in the preparation of hybrid olefin metathesis catalysts. These catalysts exhibit increased activity when immobilized on molecular sieves . Olefin metathesis is a powerful synthetic method for creating carbon-carbon double bonds, making this application significant in organic synthesis.
- Researchers have evaluated synthesized compounds related to 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole for their antimicrobial activity. Against Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus), and fungi (C. albicans), these compounds were tested . Understanding their antimicrobial properties is crucial for potential therapeutic applications.
Olefin Metathesis Catalysts:
Antimicrobial Activity Evaluation:
properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2S/c1-6-2-9(8(11)3-7(6)10)17(15,16)14-5-12-4-13-14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBWQDDOFQBYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.